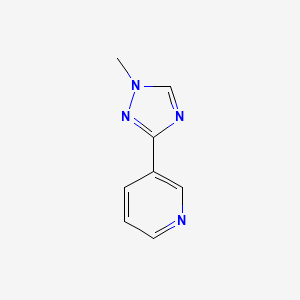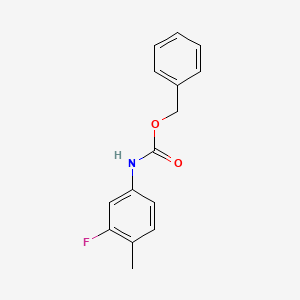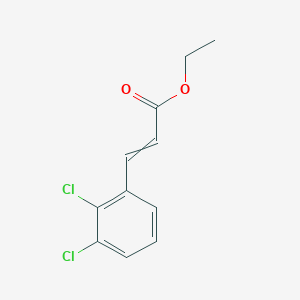
3-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, coordination chemistry, and material science. The presence of both pyridine and triazole rings imparts unique chemical properties, making it a valuable ligand in coordination complexes and a potential candidate for pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-pyridylhydrazine with methyl isocyanate, followed by cyclization to form the triazole ring . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved safety, scalability, and environmental sustainability. These methods often employ metal-free catalysts and environmentally benign solvents to achieve high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce functional groups on the triazole ring.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, modulating their function . These interactions are crucial for its antimicrobial and anticancer activities, as they can disrupt cellular processes and inhibit the growth of pathogens and cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine
- 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
Comparison: Compared to its analogs, 3-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine exhibits unique coordination behavior due to the position of the triazole ring. This positional difference affects its binding affinity and selectivity towards metal ions and biological targets .
Eigenschaften
Molekularformel |
C8H8N4 |
|---|---|
Molekulargewicht |
160.18 g/mol |
IUPAC-Name |
3-(1-methyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C8H8N4/c1-12-6-10-8(11-12)7-3-2-4-9-5-7/h2-6H,1H3 |
InChI-Schlüssel |
URJODGBKIRDBSY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=N1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-(+)-4'-(2-Methylbutyl)-[1,1'-biphenyl]-4-ol](/img/structure/B8493964.png)


![N,N'-{4-[3-(Diethylamino)propoxy]-1,3-phenylene}dibenzamide](/img/structure/B8493990.png)





![Thieno[3,2-b]pyridine-5,6-dicarboxylic acid](/img/structure/B8494041.png)



